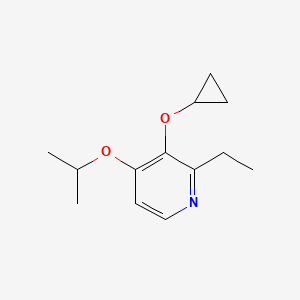
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropoxy group attached to a pyridine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this process are generally mild and functional group tolerant, making it a widely used method in organic synthesis.
In industrial production, the synthesis of 3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound may react with oxidizing agents to form corresponding oxidized products. Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms. Substitution reactions can occur when the compound reacts with other reagents to replace one or more of its functional groups.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
In biology and medicine, this compound may be used in the development of pharmaceuticals and as a tool for studying biological processes. Its interactions with various biological targets can provide insights into the mechanisms of action of potential drugs and therapeutic agents.
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Cyclopropoxy-2-ethyl-4-isopropoxypyridine can be compared with other similar compounds, such as 3-Cyclopropoxy-4-ethyl-2-isopropoxypyridine . While these compounds share similar structural features, their chemical properties and reactivity may differ due to variations in the position of functional groups on the pyridine ring. This uniqueness makes this compound valuable for specific applications where its particular properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable tool for studying reaction mechanisms, developing new synthetic methodologies, and exploring biological processes. The compound’s ability to undergo various chemical reactions and its interactions with molecular targets further enhance its utility in diverse fields.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-4-11-13(16-10-5-6-10)12(7-8-14-11)15-9(2)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
CCCPHHOJQGEKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


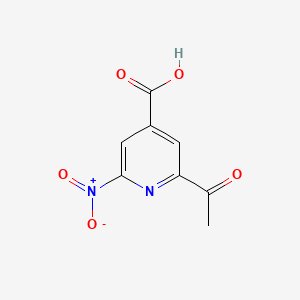
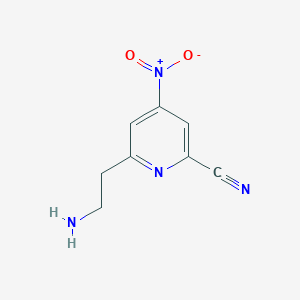
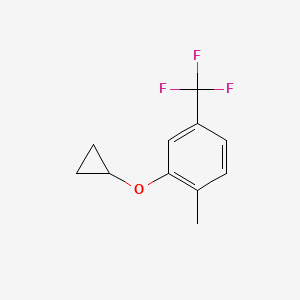
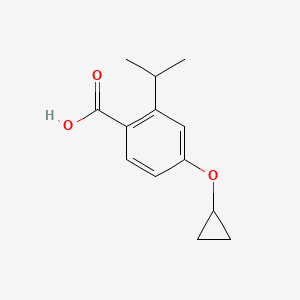
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)

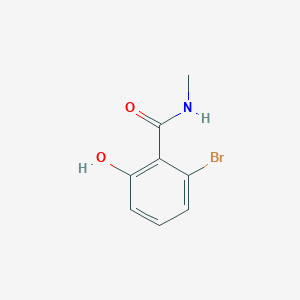

![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
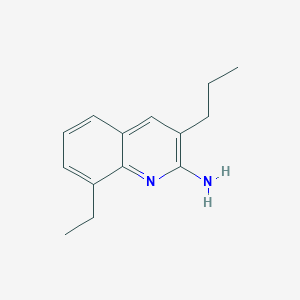
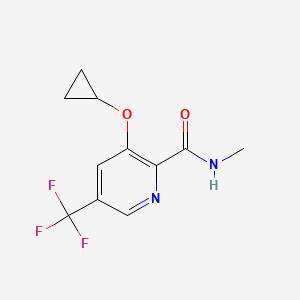


![1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
